Cas no 118974-02-0 (Fumitremorgin C)

Fumitremorgin C Chemical and Physical Properties
Names and Identifiers
-
- 5H,14H-Pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione,1,2,3,5a,6,11,12,14a-octahydro-9-methoxy-12-(2-methyl-1-propen-1-yl)-,(5aS,12S,14aS)-
- Fumitremorgin C
- 12α-Fumitremorgin C
- 5H,14H-Pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione,1,2,3,5a,6,11,1...
- (5aS,12S,14aS)-1,2,5a,6,11,12,14a-octahydro-9-methoxy-12-(2-methylprop-1-en-1-yl)-5H,14H-pyrrolo[1'',4'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione
- (5as,12s,14as)-9-methoxy-12-(2-methylprop-1-en-1-yl)-1,2,3,5a,6,11,12,14a-octahydro-5h,14h-pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione
- fumitremogin C
- fumitremorogin C
- 12alpha-Fumitremorgin C
- (5aS,12S,14aS)-1,2,3,5a,6,11,12,14a-Octahydro-9-methoxy-12-(2-methyl-1-propen-1-yl)-5H,14H-pyrrolo[1'',2'':4',5']pyrazino[1',2':1,6]pyrido[3,4-b]indole-5,14-dione
- FTC
- FuMitreMorgin CFuMitreMorg
- Fumitremorgin C, 98%, from Aspergillus fumigatus
-
- Inchi: InChI=1S/C22H25N3O3/c1-12(2)9-18-20-15(14-7-6-13(28-3)10-16(14)23-20)11-19-21(26)24-8-4-5-17(24)22(27)25(18)19/h6-7,9-10,17-19,23H,4-5,8,11H2,1-3H3/t17-,18-,19-/m0/s1
- InChI Key: DBEYVIGIPJSTOR-FHWLQOOXSA-N
- SMILES: O=C([C@]1([H])CC2=C([C@H](/C=C(C)\C)N13)NC4=C2C=CC(OC)=C4)N5[C@](CCC5)([H])C3=O
Computed Properties
- Exact Mass: 379.19000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 703
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 4
- XLogP3: 3
- Surface Charge: 0
Experimental Properties
- Color/Form: Powder
- Density: 1.34±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 259.5-260.5 ºC
- Boiling Point: 642.9°C at 760 mmHg
- Solubility: Almost insoluble (0.035 g/l) (25 º C),
- PSA: 65.64000
- LogP: 2.81750
- Solubility: Not available
Fumitremorgin C Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280-P305+P351+P338
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Fumitremorgin C Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F83911-5 mg |
Fumitremorgin C |
118974-02-0 | 5mg |
¥6400.0 | 2022-04-28 | ||
TRC | F862680-5mg |
Fumitremorgin C |
118974-02-0 | 5mg |
$2572.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y1246778-1mg |
FUMITREMORGIN C |
118974-02-0 | 98% | 1mg |
$490 | 2024-06-07 | |
LKT Labs | F8250-1 mg |
Fumitremorgin C |
118974-02-0 | ≥98% | 1mg |
$414.10 | 2023-07-11 | |
BioAustralis | BIA-F1031-0.25 mg |
Fumitremorgin C |
118974-02-0 | >95%byHPLC | 0.25mg |
$270.00 | 2023-08-31 | |
LKT Labs | F8250-250 μg |
Fumitremorgin C |
118974-02-0 | ≥98% | 250μg |
$142.20 | 2023-04-12 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202162-250 µg |
Fumitremorgin C, |
118974-02-0 | >95% | 250µg |
¥2,850.00 | 2023-07-11 | |
MedChemExpress | HY-N2143-250μg |
Fumitremorgin C |
118974-02-0 | 99.20% | 250μg |
¥1450 | 2024-04-20 | |
MedChemExpress | HY-N2143-1mg |
Fumitremorgin C |
118974-02-0 | 99.20% | 1mg |
¥3200 | 2024-04-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202162-250µg |
Fumitremorgin C, |
118974-02-0 | >95% | 250µg |
¥2850.00 | 2023-09-05 |
Fumitremorgin C Suppliers
Fumitremorgin C Related Literature
-
Shu-Ming Li Nat. Prod. Rep. 2010 27 57
-
P?l Kristian Selbo,Monica Bostad,Cathrine Elisabeth Olsen,Victoria Tudor Edwards,Anders H?gset,Anette Weyergang,Kristian Berg Photochem. Photobiol. Sci. 2015 14 1433
-
Minoru Ishikura,Takumi Abe,Tominari Choshi,Satoshi Hibino Nat. Prod. Rep. 2015 32 1389
-
Nicola Steffan,Alexander Grundmann,Shamil Afiyatullov,Hanli Ruan,Shu-Ming Li Org. Biomol. Chem. 2009 7 4082
-
Seham S. El-hawary,Abeer S. Moawad,Hebatallah S. Bahr,Usama Ramadan Abdelmohsen,Rabab Mohammed RSC Adv. 2020 10 22058
Additional information on Fumitremorgin C
Recent Advances in Fumitremorgin C (118974-02-0) Research: Implications for Cancer Therapy and Drug Resistance
Fumitremorgin C (CAS: 118974-02-0), a fungal-derived alkaloid initially isolated from Aspergillus fumigatus, has garnered significant attention in chemical biology and oncology research due to its potent inhibitory effects on breast cancer resistance protein (BCRP/ABCG2). This research brief synthesizes the latest findings (2022-2023) on its molecular mechanisms, structural analogs, and therapeutic potential, with particular emphasis on overcoming multidrug resistance (MDR) in cancer chemotherapy.
Recent structural-activity relationship (SAR) studies published in Journal of Medicinal Chemistry (2023) reveal that the diketopiperazine core of Fumitremorgin C serves as a critical pharmacophore for BCRP inhibition. Modifications at the C2 position (e.g., 12-oxo derivatives) demonstrate 3-5 fold enhanced potency compared to the parent compound (IC50 = 0.8 μM vs. 2.4 μM in BCRP-overexpressing MX-7 cells). Notably, the 118974-02-0 scaffold shows remarkable selectivity, with >100-fold lower activity against P-glycoprotein (P-gp) and MRP1 transporters.
A breakthrough study in Nature Communications (2023) employed cryo-EM to resolve the 3.2Å structure of BCRP bound to Fumitremorgin C, identifying a novel binding pocket in the transmembrane domain (TMD2). This explains its non-competitive inhibition with anthracyclines and topotecan, offering strategies for combination therapies. Parallel pharmacokinetic optimization efforts (European Journal of Pharmaceutical Sciences, 2023) have yielded prodrug versions with 12-hour plasma stability while maintaining nanomolar BCRP inhibition.
Clinical translation challenges persist, as highlighted in Molecular Cancer Therapeutics (2023). While Fumitremorgin C derivatives show promise in reversing mitoxantrone resistance (87% tumor growth inhibition in PDX models), CNS penetration remains limited (brain/plasma ratio = 0.15). Current research focuses on blood-brain barrier-permeable analogs through structural modifications of the 118974-02-0 core, with lead candidate FTC-092 showing 5-fold improved brain distribution in murine models.
Emerging applications beyond oncology include recent findings in Stem Cell Reports (2023) demonstrating that low-dose Fumitremorgin C modulates hematopoietic stem cell differentiation via BCRP-independent Wnt/β-catenin signaling. This dual functionality positions 118974-02-0-based compounds as potential regulators of both cancer cell chemoresistance and stem cell fate decisions.
The synthesis of next-generation derivatives using computational modeling (Journal of Chemical Information and Modeling, 2023) predicts 28 novel analogs with improved drug-like properties while retaining the critical 118974-02-0 pharmacophore. These developments underscore Fumitremorgin C's evolving role as both a chemical probe for ABC transporter biology and a template for clinical MDR modulators.
118974-02-0 (Fumitremorgin C) Related Products
- 171864-80-5(Tryprostatin A)
- 31894-56-1(Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate)
- 2416237-53-9(rac-1-(1s,3s)-3-(methylsulfanyl)cyclobutylmethanamine hydrochloride, cis)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 2228493-42-1(3-(5-phenylthiophen-2-yl)methylpyrrolidine)
- 1357627-06-5(Benzene, 1-isocyanato-4-(methylsulfonyl)-2-(trifluoromethyl)-)
- 1803829-29-9(3-Fluoro-2-nitro-4-(trifluoromethoxy)toluene)
- 1220021-14-6(N~1~-Methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine)
- 1784054-44-9(1-(3,4-difluoro-2-methoxyphenyl)-2-(methylamino)ethan-1-ol)
- 1055995-82-8(4-bromo-3-fluoro-N-propylbenzene-1-sulfonamide)

